An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 2-(cyclobutylamino)benzoate
An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 2-(cyclobutylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of Methyl 2-(cyclobutylamino)benzoate, a compound of interest in medicinal chemistry and organic synthesis. In the absence of published experimental spectra, this guide leverages predictive analytical techniques and established synthetic methodologies to offer a robust framework for its characterization. We will explore a plausible synthetic route and delve into the detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.
Introduction
Methyl 2-(cyclobutylamino)benzoate belongs to the class of N-substituted anthranilate esters. Anthranilic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a cyclobutylamino group at the 2-position of the methyl benzoate scaffold can significantly influence its physicochemical properties, such as lipophilicity and conformational flexibility, which are critical parameters in drug design. A thorough understanding of its chemical structure is paramount for its identification, quality control, and the elucidation of its structure-activity relationships (SAR).
This guide is structured to provide a logical workflow for a scientist approaching this molecule, from its synthesis to its detailed structural elucidation.
Synthesis of Methyl 2-(cyclobutylamino)benzoate
The synthesis of Methyl 2-(cyclobutylamino)benzoate can be efficiently achieved through modern cross-coupling reactions, which are workhorses in the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a particularly powerful and versatile method for this transformation.[1][2] This palladium-catalyzed reaction allows for the coupling of aryl halides with amines under relatively mild conditions and with high functional group tolerance.[3]
An alternative approach could be the Ullmann condensation, a copper-catalyzed N-arylation reaction.[4][5] While historically requiring harsh conditions, modern protocols with appropriate ligands have made this a viable option.[6][7]
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol outlines a reliable method for the synthesis of Methyl 2-(cyclobutylamino)benzoate from commercially available starting materials.
Reaction Scheme:
Caption: Proposed synthesis of Methyl 2-(cyclobutylamino)benzoate via Buchwald-Hartwig amination.
Materials:
-
Methyl 2-bromobenzoate
-
Cyclobutylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.05 equiv.), BINAP (e.g., 0.08 equiv.), and Cs₂CO₃ (e.g., 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (e.g., 10 volumes relative to the aryl halide).
-
Add methyl 2-bromobenzoate (1.0 equiv.) and cyclobutylamine (1.2 equiv.) to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(cyclobutylamino)benzoate.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle of oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, forming the more nucleophilic amide in situ, which is essential for the coupling reaction.
-
Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.
Structural Elucidation by Spectroscopic Methods
The following sections detail the predicted spectroscopic data for Methyl 2-(cyclobutylamino)benzoate. This data is generated based on established principles of spectroscopy and computational prediction tools.[4][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | dd | 1H | Aromatic H (ortho to -COOCH₃) |
| ~7.4 - 7.2 | m | 2H | Aromatic H |
| ~6.7 - 6.5 | m | 1H | Aromatic H |
| ~4.0 - 3.8 | m | 1H | N-H (broad) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.6 - 3.4 | m | 1H | -CH- (cyclobutyl) |
| ~2.4 - 2.2 | m | 2H | -CH₂- (cyclobutyl) |
| ~2.0 - 1.8 | m | 2H | -CH₂- (cyclobutyl) |
| ~1.8 - 1.6 | m | 2H | -CH₂- (cyclobutyl) |
Interpretation of the Predicted ¹H NMR Spectrum:
-
The aromatic region is expected to show four distinct signals due to the ortho-substitution pattern on the benzene ring. The proton ortho to the electron-withdrawing ester group will be the most deshielded.
-
The N-H proton signal is expected to be a broad singlet or multiplet, and its chemical shift can be concentration and solvent dependent.
-
The methoxy protons (-OCH₃) will appear as a sharp singlet.
-
The cyclobutyl protons will exhibit complex multiplets due to spin-spin coupling between adjacent protons. The methine proton attached to the nitrogen will be the most deshielded of the cyclobutyl protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~150 | Aromatic C-N |
| ~134 | Aromatic C |
| ~131 | Aromatic C |
| ~116 | Aromatic C |
| ~114 | Aromatic C |
| ~111 | Aromatic C |
| ~52 | -OCH₃ |
| ~49 | -CH- (cyclobutyl) |
| ~31 | -CH₂- (cyclobutyl) |
| ~15 | -CH₂- (cyclobutyl) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon of the ester group will appear at a characteristic downfield shift.
-
Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen will be significantly shifted downfield.
-
The methoxy carbon will appear around 52 ppm.
-
Three signals are predicted for the cyclobutyl ring carbons due to symmetry.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium | N-H stretch (secondary amine) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (cyclobutyl & methyl) |
| ~1720 - 1680 | Strong | C=O stretch (ester, conjugated) |
| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| ~1300 - 1200 | Strong | C-O stretch (ester) |
| ~1200 - 1100 | Medium | C-N stretch |
Interpretation of the Predicted IR Spectrum:
-
A medium-intensity peak in the region of 3400-3300 cm⁻¹ is a strong indicator of the N-H stretch of the secondary amine.[11]
-
The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group of the conjugated ester.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the benzene ring, cyclobutyl, and methyl groups.
-
Strong C-O stretching bands further confirm the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 205.11
-
Key Fragments:
-
m/z = 174 (Loss of -OCH₃)
-
m/z = 146 (Loss of cyclobutyl group)
-
m/z = 118 (Further fragmentation)
-
Interpretation of the Predicted Mass Spectrum:
-
The molecular ion peak at m/z 205 would confirm the molecular formula C₁₂H₁₅NO₂.
-
A significant fragment at m/z 174 would correspond to the loss of a methoxy radical (•OCH₃) from the ester group.
-
Another prominent fragment at m/z 146 would indicate the cleavage of the cyclobutyl group.
-
Further fragmentation of the aromatic ring would lead to smaller, characteristic ions.
Caption: Predicted major fragmentation pathways for Methyl 2-(cyclobutylamino)benzoate in EI-MS.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis and structural analysis of Methyl 2-(cyclobutylamino)benzoate. By proposing a robust synthetic route via Buchwald-Hartwig amination and detailing the interpretation of predicted NMR, IR, and MS data, we have established a solid foundation for researchers working with this compound. The causality-driven explanations for experimental design and spectral interpretation are intended to empower scientists to confidently synthesize and characterize this and similar N-substituted anthranilate derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard, and this guide provides the necessary roadmap for such an undertaking.
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